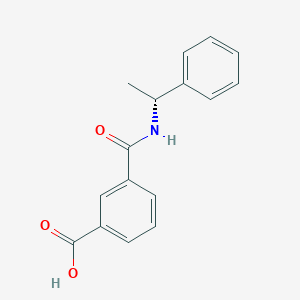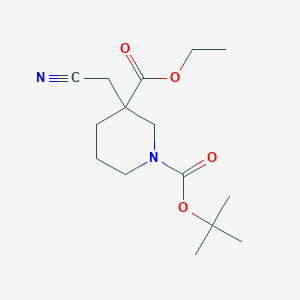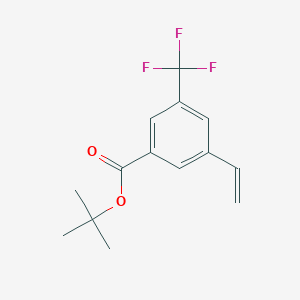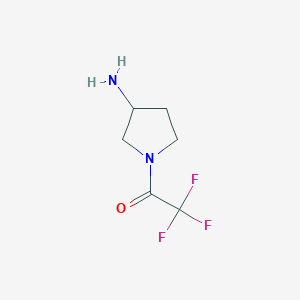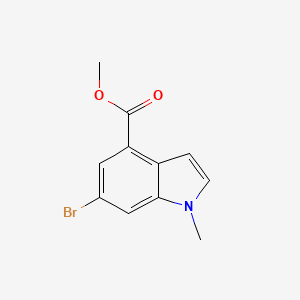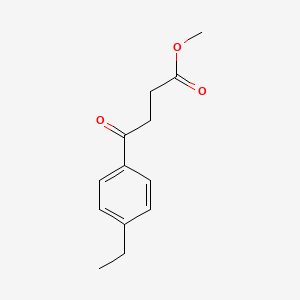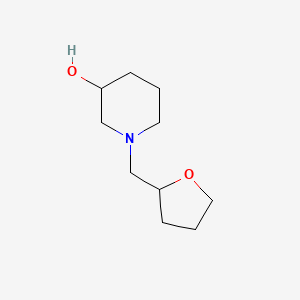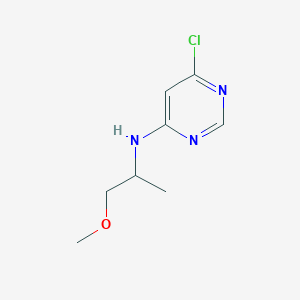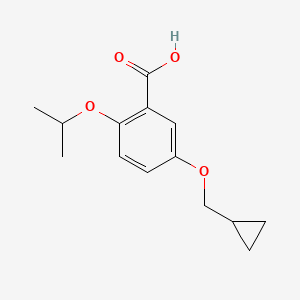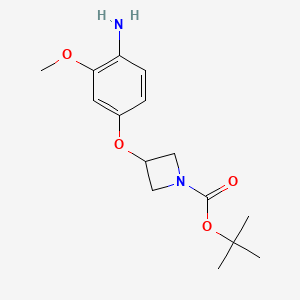![molecular formula C12H21N3 B1467923 {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1343611-36-8](/img/structure/B1467923.png)
{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Descripción general
Descripción
The compound {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine is an organic compound. It has a molecular formula of C12H21N3 and a molecular weight of 207.32 g/mol. The compound is closely related to 1-(cyclohexylmethyl)-1H-pyrazol-5-amine, which has a molecular weight of 179.27 and a linear formula of C10H17N3 .
Mecanismo De Acción
Mode of Action
The interaction of this compound with its targets and the resulting changes at the molecular and cellular levels need to be investigated .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a low melting point, making it suitable for use in a wide range of experiments. However, this compound can be difficult to purify and can be difficult to handle due to its low melting point.
Direcciones Futuras
The future of {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine is promising. It is a versatile compound with a variety of applications in the laboratory and in industry. It has potential for use in the synthesis of a wide range of pharmaceuticals, cosmetics, and other products. In addition, this compound may have potential for use in the synthesis of peptides and proteins, as well as other organic compounds. Finally, this compound may have potential for use in the development of new medicines and treatments.
Aplicaciones Científicas De Investigación
{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine has been used in scientific research for many years. It has been used as a stabilizer in the synthesis of pharmaceuticals and cosmetics. It has also been used in the synthesis of peptides and proteins. In addition, this compound has been used in the synthesis of a variety of other compounds, including dyes, pigments, and other organic compounds.
Análisis Bioquímico
Biochemical Properties
{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation state of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can affect the transcription of specific genes, leading to changes in protein synthesis and cellular function. These effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different metabolites, which can have distinct biochemical effects. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic processes can influence the compound’s overall activity and its effects on cellular function. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be influenced by targeting signals or post-translational modifications, which can affect the compound’s interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
1-[1-(cyclohexylmethyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-13-7-12-8-14-15(10-12)9-11-5-3-2-4-6-11/h8,10-11,13H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIVGABOXZZOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


